Adenosine, 2-amino-3'-deoxy-3'-fluoro-
Overview
Description
Adenosine, 2-amino-3’-deoxy-3’-fluoro- is a modified nucleoside analog. Nucleosides are the fundamental building blocks of nucleic acids, such as DNA and RNA, and play crucial roles in various biochemical processes, including cellular signaling and metabolism . This compound is particularly interesting due to its structural modifications, which can impart unique properties and potential therapeutic applications.
Preparation Methods
The synthesis of adenosine, 2-amino-3’-deoxy-3’-fluoro- involves several steps. One common method includes the activation of the 3’-OH group followed by nucleophilic substitution to introduce the fluorine atom . Industrial production methods often rely on scalable synthetic approaches that ensure high yield and purity. For instance, a three-step process starting from 1,5-anhydro-4,6-O-benzylidene-D-glucitol has been reported, which involves glycosylation with adenosine or 2-amino-6-iodopurine to yield the desired nucleoside analog .
Chemical Reactions Analysis
Adenosine, 2-amino-3’-deoxy-3’-fluoro- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the nucleobase or the sugar moiety.
Reduction: Typically involves the reduction of functional groups within the nucleoside.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Adenosine, 2-amino-3’-deoxy-3’-fluoro- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.
Biology: Studied for its role in cellular signaling and metabolism.
Industry: Utilized in the production of oligonucleotides and other nucleic acid-based products.
Mechanism of Action
The mechanism of action of adenosine, 2-amino-3’-deoxy-3’-fluoro- involves its incorporation into nucleic acids, leading to chain termination or the formation of defective nucleic acids. It can also inhibit enzymes involved in nucleic acid synthesis and induce mutations during replication and transcription . The molecular targets include various enzymes and receptors involved in nucleic acid metabolism and cellular signaling pathways.
Comparison with Similar Compounds
Adenosine, 2-amino-3’-deoxy-3’-fluoro- can be compared with other nucleoside analogs such as:
- 2’-deoxyadenosine
- 2’-fluoro-2’-deoxyadenosine
- 2’-deoxy-2’-fluorouridine
These compounds share similar structural features but differ in their specific modifications, which can affect their biological activity and therapeutic potential . The unique fluorine substitution in adenosine, 2-amino-3’-deoxy-3’-fluoro- imparts distinct properties, such as increased stability and altered interaction with biological targets.
Properties
IUPAC Name |
(2R,3S,4S,5R)-2-(2,6-diaminopurin-9-yl)-4-fluoro-5-(hydroxymethyl)oxolan-3-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN6O3/c11-4-3(1-18)20-9(6(4)19)17-2-14-5-7(12)15-10(13)16-8(5)17/h2-4,6,9,18-19H,1H2,(H4,12,13,15,16)/t3-,4-,6-,9-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWXIJICDDYYJZ-DXTOWSMRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)F)O)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)F)O)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40154758 | |
Record name | Adenosine, 2-amino-3'-deoxy-3'-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40154758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125391-75-5 | |
Record name | Adenosine, 2-amino-3'-deoxy-3'-fluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125391755 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Adenosine, 2-amino-3'-deoxy-3'-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40154758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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